2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine
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Overview
Description
2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an oxo group, connected to a phenyl ring which is further linked to a guanidine group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methyl-2-oxopiperazine with a phenylguanidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the use of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted guanidine derivatives .
Scientific Research Applications
2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Material Science: The compound’s unique structure allows it to be used in the design of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile
- Methyl (3-oxopiperazin-2-yl)acetate
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C12H17N5O |
---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
2-[3-(4-methyl-2-oxopiperazin-1-yl)phenyl]guanidine |
InChI |
InChI=1S/C12H17N5O/c1-16-5-6-17(11(18)8-16)10-4-2-3-9(7-10)15-12(13)14/h2-4,7H,5-6,8H2,1H3,(H4,13,14,15) |
InChI Key |
AKDQOLAUFGKILT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=O)C1)C2=CC=CC(=C2)N=C(N)N |
Origin of Product |
United States |
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